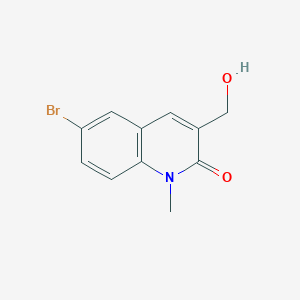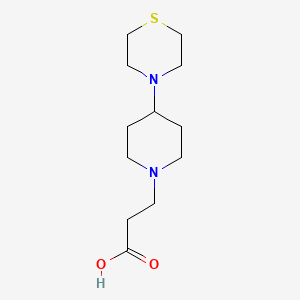
3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid
Vue d'ensemble
Description
3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid (TMPA) is an organic molecule that has been studied for its potential applications in a variety of fields, including biochemistry, pharmacology, and medicinal chemistry. TMPA is a derivative of piperidine, a cyclic amine, and is composed of a thiomorpholine ring and a propanoic acid group. TMPA has been found to possess various biological activities, such as anti-inflammatory, antimicrobial, and anticancer activities. It has also been used as an intermediate in the synthesis of other molecules.
Applications De Recherche Scientifique
3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and medicinal chemistry. In biochemistry, 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid has been used as an intermediate in the synthesis of other molecules, such as piperidines and pyrrolidines. In pharmacology, 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid has been studied for its potential use as an anti-inflammatory, antimicrobial, and anticancer agent. In medicinal chemistry, 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid has been studied for its potential use as a precursor in the synthesis of drugs.
Mécanisme D'action
The mechanism of action of 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid is not yet fully understood. However, it is believed that 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2, 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid may reduce inflammation and pain.
Biochemical and Physiological Effects
3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid has anti-inflammatory, antimicrobial, and anticancer activities. 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid has also been shown to inhibit the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. In vivo studies have demonstrated that 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid can reduce inflammation and pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid in laboratory experiments is that it is a relatively inexpensive and readily available compound. Additionally, 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid is relatively stable and can be stored at room temperature. The main limitation of using 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid in laboratory experiments is that its mechanism of action is not yet fully understood.
Orientations Futures
There are many potential future directions for research on 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid. These include further studies on the mechanism of action of 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid, as well as studies on its potential use as an anti-inflammatory, antimicrobial, and anticancer agent. Additionally, further studies on the synthesis of 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid and its potential use as a precursor in the synthesis of drugs are needed. Furthermore, studies on the potential toxicity and side effects of 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid need to be conducted. Finally, further studies on the potential applications of 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid in biochemistry, pharmacology, and medicinal chemistry are needed.
Propriétés
IUPAC Name |
3-(4-thiomorpholin-4-ylpiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c15-12(16)3-6-13-4-1-11(2-5-13)14-7-9-17-10-8-14/h11H,1-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRERFUDLPFTKAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCSCC2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



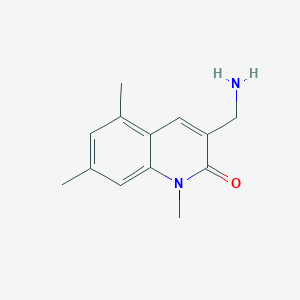
![7-(2-aminoethyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1478684.png)
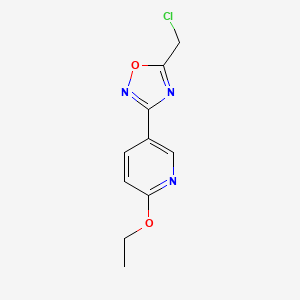
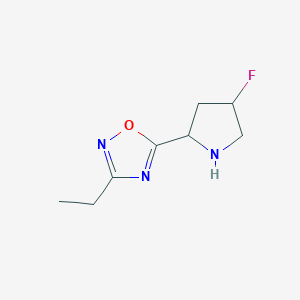

![1-(7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1478693.png)

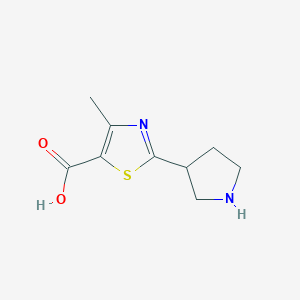
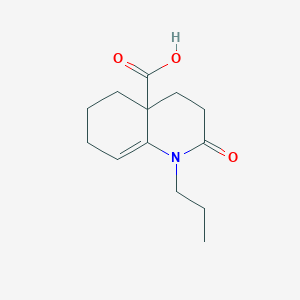
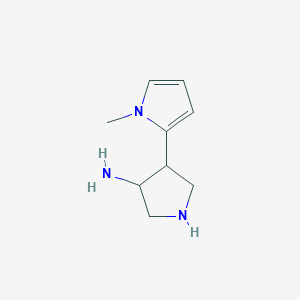
![(4-(2-Methoxyethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1478699.png)
![2-Propyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1478701.png)

